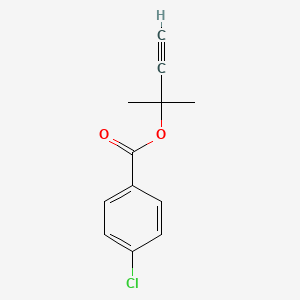![molecular formula C22H24Cl2N4OS B11093753 5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11093753.png)
5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,4-DICHLOROPHENOXY)METHYL]-4-(2-METHYLPHENYL)-2-(PIPERIDINOMETHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a triazole ring, a piperidine moiety, and dichlorophenoxy and methylphenyl groups, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-DICHLOROPHENOXY)METHYL]-4-(2-METHYLPHENYL)-2-(PIPERIDINOMETHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the piperidine and phenyl groups via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-DICHLOROPHENOXY)METHYL]-4-(2-METHYLPHENYL)-2-(PIPERIDINOMETHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro or tetrahydro forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions are carefully controlled to ensure selective transformations and high yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
5-[(2,4-DICHLOROPHENOXY)METHYL]-4-(2-METHYLPHENYL)-2-(PIPERIDINOMETHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2,4-DICHLOROPHENOXY)METHYL]-4-(2-METHYLPHENYL)-2-(PIPERIDINOMETHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2,4-DICHLOROPHENOXY)METHYL]-4-(4-METHOXYPHENYL)-2-(1-PIPERIDINYLMETHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE
- 5-[(2,4-DICHLOROPHENOXY)METHYL]-4-(4-ETHOXYPHENYL)-2-(1-PIPERIDINYLMETHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE
Uniqueness
The uniqueness of 5-[(2,4-DICHLOROPHENOXY)METHYL]-4-(2-METHYLPHENYL)-2-(PIPERIDINOMETHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C22H24Cl2N4OS |
|---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-2-(piperidin-1-ylmethyl)-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C22H24Cl2N4OS/c1-16-7-3-4-8-19(16)28-21(14-29-20-10-9-17(23)13-18(20)24)25-27(22(28)30)15-26-11-5-2-6-12-26/h3-4,7-10,13H,2,5-6,11-12,14-15H2,1H3 |
InChI Key |
WEUQMNHSQHJNJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN(C2=S)CN3CCCCC3)COC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde](/img/structure/B11093671.png)
![1-[(4-Bromo-phenyl)-hydrazono]-1-(3,4-dihydro-2H-quinolin-1-yl)-propan-2-one](/img/structure/B11093675.png)
![N-(3-fluorobenzyl)-2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine](/img/structure/B11093680.png)
![Azepan-1-yl[3-nitro-4-(2,2,3,3-tetrafluoropropoxy)phenyl]methanone](/img/structure/B11093687.png)

![2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B11093699.png)
![1-[2-[(2,3-Dimethylphenyl)imino]-4-methyl-3-(4-methylpiperazino)-1,3-thiazol-5(3H)-YL]-1-ethanone](/img/structure/B11093702.png)
![1,3,5-Trimethyl-2,4,6-tris{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzene](/img/structure/B11093714.png)
![2-[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]-N-(diphenylmethyl)acetamide](/img/structure/B11093720.png)
![2-(4-ethylphenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]valinate](/img/structure/B11093738.png)
![4-[(Z)-(hydroxyimino)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B11093743.png)

![methyl 4-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzoate](/img/structure/B11093748.png)

